

# An In-depth Technical Guide to the Anxiolytic Properties of Milk Protein Hydrolysates

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *alpha*-Casozepine

Cat. No.: B1665262

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anxiolytic (anti-anxiety) properties of milk protein hydrolysates, with a focus on their core mechanisms of action, bioactive peptide components, and relevant experimental data. The information presented is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and nutraceutical formulation.

## Introduction: The Calming Effect of Milk Peptides

For centuries, warm milk has been associated with calming and sleep-promoting properties. Modern scientific inquiry has delved into the biochemical basis of this traditional wisdom, identifying specific bioactive peptides released from milk proteins, primarily casein, as the active anxiolytic agents.<sup>[1][2]</sup> These peptides are produced through enzymatic hydrolysis of milk proteins, a process that mimics natural digestion.<sup>[3][4]</sup> The resulting hydrolysates contain a mixture of peptides, with a key decapeptide,  $\alpha$ -casozepine, being extensively studied for its calming effects.<sup>[5][6]</sup> This guide will explore the scientific evidence supporting the anxiolytic potential of these milk protein hydrolysates.

## Core Bioactive Peptides and Mechanism of Action

The primary bioactive component responsible for the anxiolytic effects of casein hydrolysate is  $\alpha$ -casozepine, a decapeptide corresponding to the f91-100 fragment of bovine  $\alpha$ s1-casein.<sup>[5]</sup>

Research has shown that  $\alpha$ -casozepine and its tryptic hydrolysate exhibit anxiolytic-like properties in various species, including rats, mice, cats, dogs, and humans.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

The principal mechanism of action for  $\alpha$ -casozepine involves its interaction with the  $\gamma$ -aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[\[6\]](#)[\[11\]](#) Specifically,  $\alpha$ -casozepine binds to the benzodiazepine (BZD) site on the GABA-A receptor, acting as a positive allosteric modulator.[\[7\]](#)[\[8\]](#)[\[12\]](#) This binding enhances the effect of GABA, leading to an influx of chloride ions and hyperpolarization of the neuron, which ultimately results in a calming or anxiolytic effect.[\[3\]](#) Notably, while  $\alpha$ -casozepine shares a binding site with benzodiazepines, it exhibits a lower affinity, which may explain its favorable safety profile, lacking the common side effects of sedation, memory impairment, or addiction associated with benzodiazepine drugs.[\[12\]](#)[\[13\]](#)

Studies have also indicated that the anxiolytic effects of casein hydrolysates are not mediated by the vagus nerve.[\[7\]](#)[\[8\]](#) Furthermore, some research suggests the involvement of other neurotransmitter systems, such as serotonin (5-HT) and dopamine, in the broader anti-anxiety and anti-depressant effects of milk protein hydrolysates.[\[14\]](#)[\[15\]](#)



[Click to download full resolution via product page](#)

## Quantitative Data from Preclinical and Clinical Studies

Numerous studies have investigated the anxiolytic effects of milk protein hydrolysates, particularly casein tryptic hydrolysate (CH) containing  $\alpha$ -casozepine. The following tables

summarize key quantitative data from these studies.

Table 1: Summary of In Vivo Animal Studies on the Anxiolytic Effects of Casein Hydrolysate

| Study Reference                      | Animal Model | Hydrolysate/Peptide                                   | Dosage & Administration | Anxiety Model/Test                 | Key Findings                                                                           |
|--------------------------------------|--------------|-------------------------------------------------------|-------------------------|------------------------------------|----------------------------------------------------------------------------------------|
| Violle et al. (2006) [as cited in 8] | Rats         | Bovine $\alpha$ s1-casein tryptic hydrolysate (CH)    | 15 mg/kg (oral)         | Conditioned Defensive Burying      | Significant decrease in anxiety score.                                                 |
| Miclo et al. (2001) [as cited in 17] | Rats         | $\alpha$ -casozepine ( $\alpha$ -CZP)                 | i.p. administration     | Anxiolytic-like activity observed. | Anxiolytic-like activity observed.                                                     |
| Benoît et al. (2022)[7][8]           | Wistar Rats  | Tryptic hydrolysate of bovine $\alpha$ s1-casein (CH) | 15 mg/kg (oral)         | Conditioned Defensive Burying      | -34% decrease in global anxiety score in sham rats; -36% decrease in vagotomised rats. |
| Cakir-Kiefer et al. (2009) [13]      | Rats         | Bovine $\alpha$ s1-casein tryptic hydrolysate (CH)    | 5 and 15 mg/kg (oral)   | Conditioned Defensive Burying      | 15 mg/kg dose showed a decrease in anxiety, comparable to diazepam (3 mg/kg).          |

---

|                                      |                 |                                            |                                           |                                                                 |                                                                                                                        |
|--------------------------------------|-----------------|--------------------------------------------|-------------------------------------------|-----------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|
| Cai et al.<br>(2022)[14]<br>[16][17] | C57BL/6<br>Mice | Casein<br>hydrolysate<br>and GABA<br>(4:1) | 0.75 and 1.5<br>mg/(g·d) (oral<br>gavage) | Chronic<br>restraint<br>stress-<br>corticosteron<br>e injection | Significantly<br>reversed<br>anxiety/depre<br>ssion-like<br>behaviors<br>and<br>increased<br>GABA and 5-<br>HT levels. |
|                                      |                 |                                            |                                           |                                                                 |                                                                                                                        |

---

Table 2: Summary of Human Clinical Trials on the Anxiolytic Effects of Milk Protein Hydrolysates

| Study Reference                         | Study Population   | Product                                              | Dosage        | Duration      | Anxiety Assessment                     | Key Findings                                                             |
|-----------------------------------------|--------------------|------------------------------------------------------|---------------|---------------|----------------------------------------|--------------------------------------------------------------------------|
| Kim et al. (2019) [as cited in 20]      | Healthy volunteers | Casein hydrolysate                                   | Not specified | Not specified | State-Trait Anxiety Inventory (STAI-s) | Significant decrease in STAI-s score and decreased sympathetic activity. |
| Messaoudi et al. (2005) [as cited in 9] | Healthy volunteers | Prodiet F200 (αs1-casein hydrolysate)                | Not specified | Not specified | Cold pressure test, Stroop test        | Statistically significant anxiolytic effects observed.                   |
| Lanoir et al. (2002) [as cited in 11]   | Healthy volunteers | Tryptic hydrolysate from bovine milk alpha-s1 casein | Not specified | Not specified | Stress-inducing conditions             | Prevention of physiologic al effects of acute or chronic stress.         |

## Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to provide a deeper understanding of how the anxiolytic properties of milk protein hydrolysates are evaluated.

### 4.1. Conditioned Defensive Burying (CDB) Test

- Principle: This test assesses anxiety-like behavior in rodents by measuring their tendency to bury a noxious stimulus (e.g., an electrified prod). A reduction in burying behavior is indicative of an anxiolytic effect.

- Apparatus: A transparent test cage with bedding material on the floor. An electrified prod is mounted on one wall.
- Procedure:
  - Animals are habituated to the test cage.
  - On the test day, the animal is placed in the cage, and after a brief exploration period, the prod is electrified, delivering a mild shock upon contact.
  - The animal's behavior is recorded for a set period (e.g., 15 minutes).
  - The duration of burying behavior (pushing bedding material towards the prod) and the height of the bedding pile are measured.
  - A global anxiety score is often calculated based on these parameters.
- Drug Administration: The test substance (e.g., casein hydrolysate) or a vehicle control is administered orally or via intraperitoneal injection at a predetermined time before the test.

#### 4.2. Elevated Plus-Maze (EPM) Test

- Principle: This test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds increase the time spent and entries into the open arms.
- Apparatus: A plus-shaped maze raised off the floor, with two open arms and two enclosed arms.
- Procedure:
  - The animal is placed in the center of the maze, facing an open arm.
  - Behavior is recorded for a set period (e.g., 5 minutes).
  - The number of entries into and the time spent in the open and closed arms are recorded.

- An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect.
- Drug Administration: The test compound is administered prior to the test session.

[Click to download full resolution via product page](#)

## Bioavailability and Safety Profile

For an orally administered peptide to exert a central effect, it must be resistant to gastrointestinal digestion and be able to cross the blood-brain barrier. Studies have shown that  $\alpha$ -casozepine and its bioactive fragments are present after simulated gastrointestinal digestion. [8] The oral bioavailability of some milk-derived peptides has been demonstrated in animal models.[18]

A significant advantage of milk protein hydrolysates is their excellent safety profile.[1] Unlike traditional anxiolytic drugs, they do not appear to cause sedation, memory impairment, or dependence.[13] This makes them an attractive option for managing stress and anxiety-related symptoms in a non-pharmacological context.[19] In the United States,  $\alpha$ -casozepine has a Generally Recognised As Safe (GRAS) status.[9][20]

## Future Directions and Conclusion

Milk protein hydrolysates, particularly those containing  $\alpha$ -casozepine, represent a promising area for the development of natural anxiolytic agents. Their mechanism of action via the GABA-A receptor is well-supported by scientific evidence, and their efficacy has been demonstrated in both preclinical and clinical settings. The favorable safety profile further enhances their potential for use in functional foods, dietary supplements, and as adjunctive therapies for anxiety and stress-related disorders.

Future research should focus on further elucidating the dose-response relationship, investigating the long-term effects of supplementation, and exploring the potential synergistic effects with other natural compounds. Continued investigation into the bioavailability and metabolism of these bioactive peptides will also be crucial for optimizing their therapeutic potential. Overall, milk protein hydrolysates offer a scientifically-backed, natural approach to managing anxiety and promoting mental well-being.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is alpha-casozepine and how is it used in animal behavioral therapies? | Dr Seidel [drseidel.pl]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Bioactive Peptides in Milk Can Promote Sleep - ChemistryViews [chemistryviews.org]
- 4. Bioactive Peptides in Milk and Dairy Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. barnys.cz [barnys.cz]
- 6. Lactium®: the alpha-casozepine with relaxing properties - Lactium [lactium.com]
- 7. The Anxiolytic-like Properties of a Tryptic Hydrolysate of Bovine  $\alpha$ s1 Casein Containing  $\alpha$ -Casozepine Rely on GABA $A$  Receptor Benzodiazepine Binding Sites but Not the Vagus Nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Anxiolytic-like Properties of a Tryptic Hydrolysate of Bovine  $\alpha$ s1 Casein Containing  $\alpha$ -Casozepine Rely on GABA $A$  Receptor Benzodiazepine Binding Sites but Not the Vagus Nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A tryptic hydrolysate from bovine milk  $\alpha$ s1-casein enhances pentobarbital-induced sleep in mice via the GABA $A$  receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alpha-Casozepine - SB PEPTIDE [sb-peptide.com]
- 13. Anxiolytic-like effects and safety profile of a tryptic hydrolysate from bovine alpha s1-casein in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The anti-anxiety/depression effect of a combined complex of casein hydrolysate and  $\gamma$ -aminobutyric acid on C57BL/6 mice [frontiersin.org]
- 15. Anxiolytic-like effects of milk proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The anti-anxiety/depression effect of a combined complex of casein hydrolysate and  $\gamma$ -aminobutyric acid on C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The anti-anxiety/depression effect of a combined complex of casein hydrolysate and  $\gamma$ -aminobutyric acid on C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioavailability and kinetics of the antihypertensive casein-derived peptide HLPLP in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tekhnopak.com [tekhnopak.com]

- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Anxiolytic Properties of Milk Protein Hydrolysates]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1665262#anxiolytic-properties-of-milk-protein-hydrolysates\]](https://www.benchchem.com/product/b1665262#anxiolytic-properties-of-milk-protein-hydrolysates)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)